Cas no 1805835-91-9 (4-Hydroxy-1H-benzimidazole-5-carbonyl chloride)

4-Hydroxy-1H-benzimidazole-5-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 4-Hydroxy-1H-benzimidazole-5-carbonyl chloride
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- インチ: 1S/C8H5ClN2O2/c9-8(13)4-1-2-5-6(7(4)12)11-3-10-5/h1-3,12H,(H,10,11)
- InChIKey: DVOKBYIQKYZJEP-UHFFFAOYSA-N
- ほほえんだ: ClC(C1C=CC2=C(C=1O)N=CN2)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 224
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 66
4-Hydroxy-1H-benzimidazole-5-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061004206-250mg |
4-Hydroxy-1H-benzimidazole-5-carbonyl chloride |
1805835-91-9 | 98% | 250mg |
$849.66 | 2022-04-01 | |
Alichem | A061004206-1g |
4-Hydroxy-1H-benzimidazole-5-carbonyl chloride |
1805835-91-9 | 98% | 1g |
$2,025.20 | 2022-04-01 | |
Alichem | A061004206-500mg |
4-Hydroxy-1H-benzimidazole-5-carbonyl chloride |
1805835-91-9 | 98% | 500mg |
$1,166.20 | 2022-04-01 |
4-Hydroxy-1H-benzimidazole-5-carbonyl chloride 関連文献
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
4-Hydroxy-1H-benzimidazole-5-carbonyl chlorideに関する追加情報
Introduction to 4-Hydroxy-1H-benzimidazole-5-carbonyl chloride (CAS No. 1805835-91-9)
4-Hydroxy-1H-benzimidazole-5-carbonyl chloride (CAS No. 1805835-91-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, holds potential applications in the development of novel therapeutic agents and as an intermediate in the synthesis of various bioactive molecules.
The chemical structure of 4-Hydroxy-1H-benzimidazole-5-carbonyl chloride consists of a benzimidazole core with a hydroxyl group at the 4-position and a carbonyl chloride moiety at the 5-position. The benzimidazole ring is a well-known scaffold in medicinal chemistry due to its ability to form hydrogen bonds and π-stacking interactions, which are crucial for binding to biological targets such as enzymes and receptors. The presence of the hydroxyl group adds polarity and can enhance solubility, while the carbonyl chloride functional group provides reactivity for further chemical modifications.
Recent studies have highlighted the potential of 4-Hydroxy-1H-benzimidazole-5-carbonyl chloride in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent antitumor activity against several cancer cell lines. The mechanism of action involves inhibition of key enzymes involved in cancer cell proliferation and survival, making it a promising lead compound for drug discovery efforts.
In addition to its antitumor properties, 4-Hydroxy-1H-benzimidazole-5-carbonyl chloride has also been explored for its antimicrobial activity. A study published in the European Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This finding is particularly significant given the growing global challenge of antibiotic resistance.
The synthetic versatility of 4-Hydroxy-1H-benzimidazole-5-carbonyl chloride makes it an attractive starting material for the preparation of more complex molecules. The carbonyl chloride group can undergo nucleophilic acyl substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively. These functional groups can be further modified to introduce additional pharmacophores or improve pharmacokinetic properties.
In the context of drug development, the ability to fine-tune the chemical structure of 4-Hydroxy-1H-benzimidazole-5-carbonyl chloride derivatives is crucial for optimizing their biological activity and reducing potential side effects. Computational methods such as molecular docking and quantum mechanics calculations have been employed to predict the binding modes and affinities of these compounds to their target proteins, guiding rational drug design efforts.
Clinical trials involving compounds derived from 4-Hydroxy-1H-benzimidazole-5-carbonyl chloride are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results from phase I trials have shown promising outcomes with favorable pharmacokinetic profiles and manageable side effects. These findings underscore the potential of this class of compounds to address unmet medical needs in areas such as oncology and infectious diseases.
Beyond its direct applications in drug discovery, 4-Hydroxy-1H-benzimidazole-5-carbonyl chloride has also found use as a tool compound in academic research. Its unique chemical properties make it an ideal candidate for probing biological pathways and understanding disease mechanisms at a molecular level. For example, it has been used as a probe to study protein-protein interactions involved in cellular signaling cascades.
In conclusion, 4-Hydroxy-1H-benzimidazole-5-carbonyl chloride (CAS No. 1805835-91-9) is a multifaceted compound with significant potential in both academic research and pharmaceutical development. Its unique chemical structure, synthetic versatility, and diverse biological activities make it an exciting area of focus for scientists and researchers working at the intersection of chemistry and biology.
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